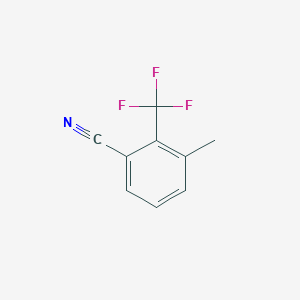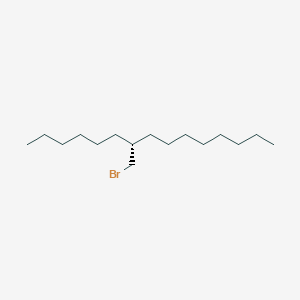
(7R)-7-(bromomethyl)pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-hexyldecane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the second carbon of a hexyldecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexyldecane can be synthesized through the bromination of 2-hexyldecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-hexyldecane to form 1-bromo-2-hexyldecane.
Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-hexyldecane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-hexyldecane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), 1-bromo-2-hexyldecane can undergo elimination to form an alkene. The reaction conditions often include elevated temperatures and the use of a non-polar solvent.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted alkanes, such as 2-hexyldecanol or 2-hexyldecanenitrile.
Elimination Reactions: The major product is 1-hexyldecene, formed by the removal of a hydrogen atom and the bromine atom.
Applications De Recherche Scientifique
1-Bromo-2-hexyldecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of surfactants and polymers.
Biological Studies: It serves as a model compound in studies of lipid membranes and their interactions with various biomolecules.
Industrial Applications: 1-Bromo-2-hexyldecane is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The reactivity of 1-bromo-2-hexyldecane is primarily due to the presence of the bromine atom, which can be easily displaced in nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
1-Bromohexadecane: Similar in structure but with a longer carbon chain.
1-Bromooctane: A shorter chain analog with similar reactivity.
7-(Bromomethyl)pentadecane: Another brominated alkane with a different substitution pattern.
Uniqueness: 1-Bromo-2-hexyldecane is unique due to its specific chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. Its intermediate chain length makes it a versatile compound for various applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C16H33Br |
|---|---|
Poids moléculaire |
305.34 g/mol |
Nom IUPAC |
(7R)-7-(bromomethyl)pentadecane |
InChI |
InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3/t16-/m1/s1 |
Clé InChI |
RWEKWRQKAHQYNE-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](CCCCCC)CBr |
SMILES canonique |
CCCCCCCCC(CCCCCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




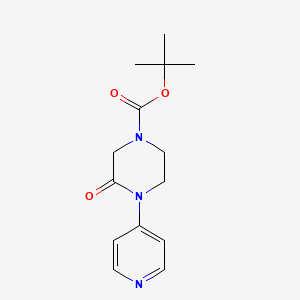
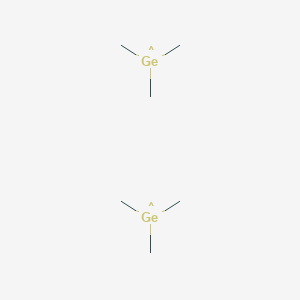
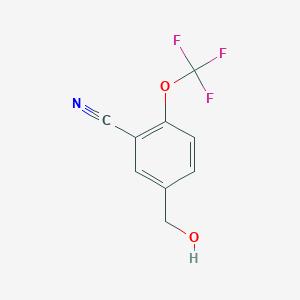
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
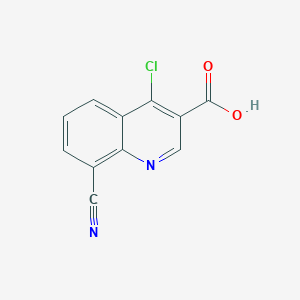
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
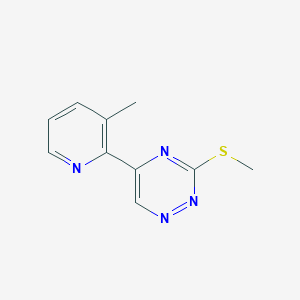


![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
